molecular formula C17H28Cl2N2O2 B4980203 1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4980203
M. Wt: 363.3 g/mol
InChI Key: GZHNFZUSWDFPIV-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpiperazine and 2-prop-2-enylphenol.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The synthesis involves multiple steps, including nucleophilic substitution, alkylation, and reduction reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylpiperazin-1-yl)-3-(2-phenoxy)propan-2-ol: Lacks the prop-2-enyl group.

    1-(4-methylpiperazin-1-yl)-3-(2-allyloxy)propan-2-ol: Contains an allyloxy group instead of a phenoxy group.

Uniqueness

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of both a piperazine ring and a prop-2-enylphenoxy group, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.2ClH/c1-3-6-15-7-4-5-8-17(15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h3-5,7-8,16,20H,1,6,9-14H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHNFZUSWDFPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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